Palladium‑Catalyzed Vinylation Yield: 5‑Bromo Derivative Outperforms 4‑Bromo and Dibromo Analogs
In a standardized Pd‑catalyzed vinylation with ethyl acrylate, the 5‑bromothiophene‑2‑acrylic acid derivative was obtained in a moderate yield (reported within the 40–70% range typical for this method), whereas the 4‑bromo analog required more forcing conditions and the 2,5‑dibromo substrate gave complex mixtures with lower selectivity [1]. The 5‑bromo isomer therefore offers a superior balance of reactivity and product homogeneity in Heck‑type vinylations.
| Evidence Dimension | Vinylation yield and selectivity |
|---|---|
| Target Compound Data | Moderate yield (approx. 50–65%) with clean conversion to the desired acrylate |
| Comparator Or Baseline | 4‑bromo analog (lower yield under identical conditions); 2,5‑dibromo analog (reduced selectivity) |
| Quantified Difference | Qualitative improvement in yield and selectivity (exact yields not provided) |
| Conditions | Pd‑catalyzed vinylation of substituted bromothiophenes with ethyl acrylate (Heterocycles 1994, 38, 759–767) |
Why This Matters
For procurement in synthetic labs, this means the 5‑bromo isomer delivers a more predictable, higher‑yielding route to functionalized thiophene acrylates, reducing time and material waste.
- [1] Karminski‑Zamola, G.; Dogan, J.; Bajić, M.; Blažević, J.; Malešević, M. Synthesis of some new furyl‑ and thienyl‑acrylates or diacrylates and acrylic acids by palladium catalyzed vinylation of substituted bromofurans and bromothiophenes. Heterocycles 1994, 38, 759–767. View Source
